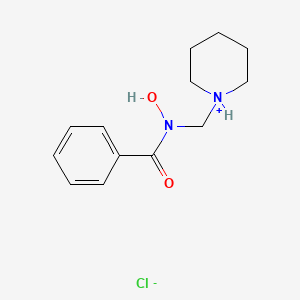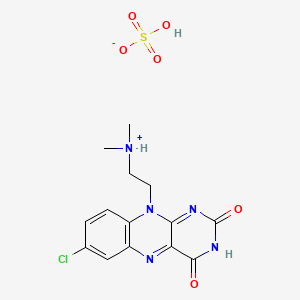
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound that belongs to the class of isoalloxazines. Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes. This compound is characterized by the presence of a chloro group at the 7th position and a dimethylaminoethyl group at the 10th position, along with a sulfate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps. The starting material is typically an isoalloxazine derivative, which undergoes chlorination at the 7th position. This is followed by the introduction of the dimethylaminoethyl group at the 10th position through a nucleophilic substitution reaction. The final step involves the addition of a sulfate group to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazines.
科学的研究の応用
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying flavin chemistry.
Biology: The compound is used to study the role of flavins in biological systems, including enzyme catalysis and electron transport.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with flavin-dependent enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from binding. This inhibition can disrupt various biological processes, making it a potential target for drug development.
類似化合物との比較
Similar Compounds
- 7-chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
- 7-methyl-8-chloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine hydrochloride
- 7-chloro-10-d-ribitylisoalloxazine
Uniqueness
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dimethylaminoethyl groups enhances its reactivity and potential as an enzyme inhibitor compared to other isoalloxazine derivatives.
特性
CAS番号 |
101651-94-9 |
|---|---|
分子式 |
C14H16ClN5O6S |
分子量 |
417.8 g/mol |
IUPAC名 |
2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4) |
InChIキー |
ZPQBSKATYITEBC-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


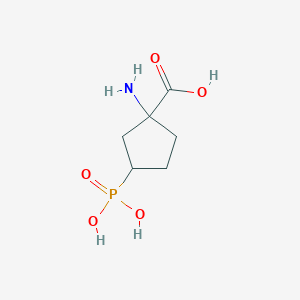
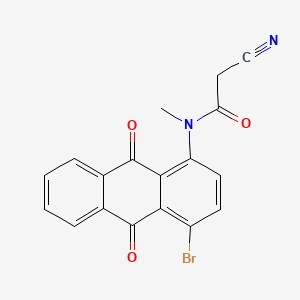
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
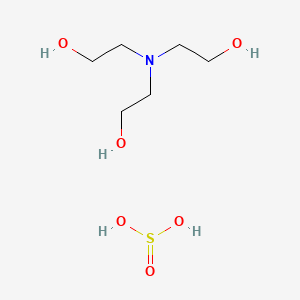

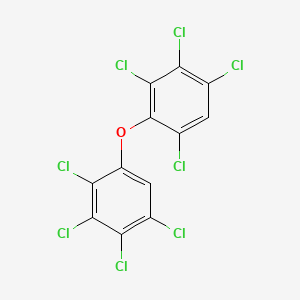
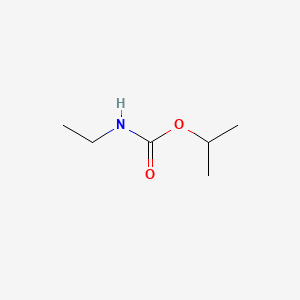
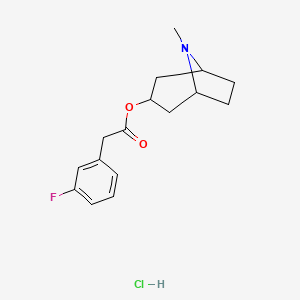
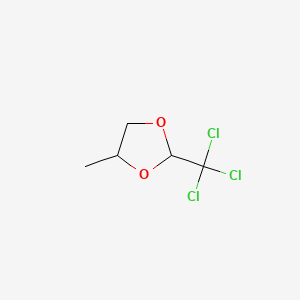
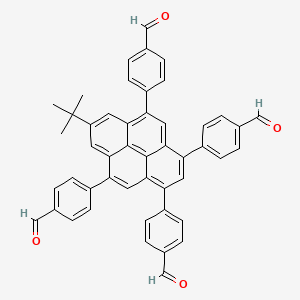

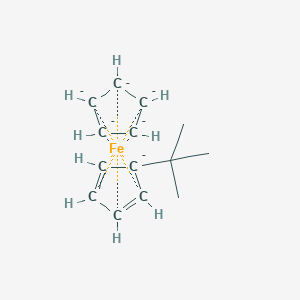
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
